N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been found to have potential therapeutic applications in the treatment of various B cell malignancies and autoimmune diseases. In
Scientific Research Applications
Antimicrobial Activity
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have shown promising results in antimicrobial activity. A study by Ghorab et al. (2017) synthesized a series of novel compounds inspired by antituberculosis pro-drugs, showing significant activity against Mycobacterium tuberculosis. The introduction of specific moieties in the compound structure led to potent antimicrobial effects, highlighting its potential in this field (Ghorab et al., 2017).
Inhibitory Profiles and Antioxidant Properties
Research by Lolak et al. (2020) explored the inhibitory profiles of similar compounds against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The study found moderate DPPH radical scavenging and metal chelating activity, indicating antioxidant potential (Lolak et al., 2020).
Anticancer Properties
The compound and its derivatives have been explored for their anticancer properties. Praveen Kumar et al. (2020) synthesized a novel compound evaluated for anti-breast cancer activity. The compound showed significant activity against MCF-7 breast cancer cell lines, surpassing the standard drug in effectiveness (Praveen Kumar et al., 2020).
DNA Interaction and Antitumor Activities
Studies have also delved into the DNA interaction and antitumor capabilities of related compounds. For instance, Prasad et al. (2010) investigated organotin(IV) complexes with derivatives of the compound for antimicrobial activity and DNA interaction. The study demonstrated significant DNA-binding properties, suggesting potential in antitumor applications (Prasad et al., 2010).
Potential in Treating Neurological Disorders
Hirst et al. (2006) researched a closely related compound, SB-399885, which showed high affinity for human recombinant and native 5-HT6 receptors. It displayed cognitive-enhancing properties in aged rat models, indicating its potential in treating neurological disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c16-15(17,18)11-1-3-13(4-2-11)26(23,24)21-12-9-19-14(20-10-12)22-5-7-25-8-6-22/h1-4,9-10,21H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIDSIITOUHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.